molecular formula C8H9BrN2O2 B2627410 2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine CAS No. 1086382-90-2

2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine

Cat. No.: B2627410
CAS No.: 1086382-90-2
M. Wt: 245.076
InChI Key: VZZBFVXUSRVFEM-UHFFFAOYSA-N
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Description

2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine is an organic compound that belongs to the class of pyrazines. This compound is characterized by the presence of a bromine atom at the second position and a tetrahydrofuran-3-yloxy group at the fifth position of the pyrazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine typically involves the bromination of 5-(tetrahydro-furan-3-yloxy)pyrazine. The reaction is carried out under controlled conditions to ensure the selective bromination at the second position of the pyrazine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.

    Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazines or tetrahydropyrazines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazines with various functional groups.

    Oxidation Reactions: Formation of lactones or other oxidized derivatives.

    Reduction Reactions: Formation of dihydropyrazines or tetrahydropyrazines.

Scientific Research Applications

2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibitors and as a probe for biological assays.

    Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrofuran-3-yloxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(tetrahydrofuran-3-yloxy)pyridine
  • 2-Chloro-5-(tetrahydrofuran-3-yloxy)pyrazine
  • 2-Fluoro-5-(tetrahydrofuran-3-yloxy)pyrazine

Uniqueness

2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine is unique due to the presence of both the bromine atom and the tetrahydrofuran-3-yloxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-5-(oxolan-3-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-7-3-11-8(4-10-7)13-6-1-2-12-5-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZBFVXUSRVFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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